molecular formula C10H8OS2 B1580976 5-ACETYL-2,2'-BITHIENYL CAS No. 3515-18-2

5-ACETYL-2,2'-BITHIENYL

Cat. No.: B1580976
CAS No.: 3515-18-2
M. Wt: 208.3 g/mol
InChI Key: GKGAOTYPISAEEK-UHFFFAOYSA-N
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Description

5-ACETYL-2,2'-BITHIENYL is a synthetic organic compound with the molecular formula C12H10OS2. It is characterized by its yellow crystalline powder form and is soluble in organic solvents such as chloroform and methanol. This compound is also known by other names such as 5-acetyl-2,2’-bithiophene and 1-(2,2’-bithiophenyl-5-yl)ethanone .

Preparation Methods

The synthesis of 5-ACETYL-2,2'-BITHIENYL involves several routes. One common method includes the reaction of 2,2’-bithiophene with acetyl chloride in the presence of a catalyst. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-ACETYL-2,2'-BITHIENYL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene rings, often using halogens or nitrating agents.

Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to ensure the desired product formation.

Scientific Research Applications

5-ACETYL-2,2'-BITHIENYL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-ACETYL-2,2'-BITHIENYL involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with sulfur-containing enzymes and proteins.

Comparison with Similar Compounds

5-ACETYL-2,2'-BITHIENYL can be compared with other thiophene derivatives, such as:

    2-Acetylthiophene: Similar in structure but with only one thiophene ring.

    2,2’-Bithiophene: Lacks the acetyl group, making it less reactive in certain chemical reactions.

    Thiophene-2-carboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity.

The uniqueness of this compound lies in its dual thiophene rings and acetyl group, which confer specific chemical and physical properties that are valuable in various applications.

Properties

IUPAC Name

1-(5-thiophen-2-ylthiophen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8OS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGAOTYPISAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40345689
Record name 1-([2,2'-Bithiophen]-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3515-18-2
Record name 1-([2,2'-Bithiophen]-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40345689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.40 g of 2,2'-bithiophene was dissolved in 8 ml of acetic anhydride and refluxed under nitrogen gas atmosphere. 6 drops of phosphoric acid (85%) was added and reacted for 5 hours. The reaction mixture was poured onto 200 g of crushed ice cubes and stirred for 1 h. The solid deposited was collected and vacuum distilled, 5-acetyl-2,2'-bithiophene 1.98 g was obtained at 148° C./0.8 mm-Hg and the melting point was 112°-113° C. The residue was recrystallized from dioxane and 0.25 g of 5,5'-diacetyl-2,2'-bithiophene with melting point of 236°-9° C. was obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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